1-(Thiophen-3-yl)cyclopropan-1-ol
Overview
Description
1-(Thiophen-3-yl)cyclopropan-1-ol is a chemical compound with the CAS Number: 888505-22-4 . It has a molecular weight of 140.21 and its IUPAC name is 1-(3-thienyl)cyclopropanol . The InChI code for this compound is 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 .
Molecular Structure Analysis
The molecular structure of 1-(Thiophen-3-yl)cyclopropan-1-ol is represented by the InChI code 1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 . This indicates that the compound consists of a cyclopropane ring attached to a thiophene ring via a single bond, and an alcohol group attached to the cyclopropane ring.Physical And Chemical Properties Analysis
1-(Thiophen-3-yl)cyclopropan-1-ol is a solid compound . It has a molecular weight of 140.21 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Cyclopropacycloheptathiophenones and Thiols : A study reported the reaction of cyclopropacycloheptathiophenones with thiols leading to various compounds through unexpected rearrangement pathways. This research highlights the complex reactivity of cyclopropyl-containing compounds and their potential in synthesizing benzo- and cyclo-octa-thiophenes, contributing to the development of new materials and pharmaceuticals (Hanquet, Guilard, & Dusausoy, 1985).
- Stereo- and Regioselective 1,3-Dipolar Cycloaddition : Research demonstrated the efficiency of using ninhydrin-derived azomethine ylides for the cycloaddition to cyclopropenes, yielding biologically relevant spiro compounds. This method provides a new avenue for synthesizing functionally substituted cyclopropa[ a]pyrrolizine derivatives, indicating its significance in medicinal chemistry (Filatov et al., 2019).
- Palladium-Catalyzed Cyclopropylation : A notable study focused on the direct cyclopropylation of heterocycles like 1,3-azoles and thiophenes using a simple palladium catalyst. This process efficiently retains the configuration of the cyclopropyl group, offering a novel approach for modifying heterocyclic compounds, which could be valuable in drug design and synthesis (Wu, Lei, Yue, & Zhou, 2015).
Materials Science Applications
- Electrochromic Properties of Polymers : Research into the electrosynthesis of polymers based on indole and thiophene units has yielded materials with significant electrochromic properties. This includes the development of conductive polymers with rapid switching times and high coloration efficiency, which are crucial for applications in smart windows, displays, and other electronic devices (Carbas, Kıvrak, & Kavak, 2017).
Heterocyclic Compound Synthesis
- Synthesis of Substituted Thiophenes : The palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been employed to synthesize substituted thiophenes efficiently. This method highlights the versatility of thiophenes in organic synthesis, providing a pathway for creating compounds with potential applications in pharmacology and materials science (Gabriele et al., 2012).
properties
IUPAC Name |
1-thiophen-3-ylcyclopropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7(2-3-7)6-1-4-9-5-6/h1,4-5,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIYDUZQECECIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-3-yl)cyclopropan-1-ol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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